molecular formula C19H21N3O4S B2606871 2-methyl-N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide CAS No. 922006-09-5

2-methyl-N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B2606871
CAS No.: 922006-09-5
M. Wt: 387.45
InChI Key: FHRSXBPGCFRTDP-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 2-methyl group and a sulfamoyl-linked phenyl moiety connected to a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold. Its molecular formula is C₂₄H₂₂N₄O₄S (molecular weight: 462.52 g/mol), with elemental analysis data closely matching theoretical values: C 62.32%, H 4.79%, N 12.87%, S 6.93% (found: C 62.49%, H 4.98%, N 12.73%, S 6.98%) .

Properties

IUPAC Name

2-methyl-N-[4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12(2)19(24)20-14-4-7-16(8-5-14)27(25,26)22-15-6-9-17-13(11-15)3-10-18(23)21-17/h4-9,11-12,22H,3,10H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRSXBPGCFRTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

2-methyl-N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its biological activities. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share structural motifs such as sulfamoyl-phenyl linkages, propanamide/pentanamide backbones, or heterocyclic substituents. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Elemental Analysis (C/H/N/S%) Biological Activity (if reported) Reference
2-methyl-N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide C₂₄H₂₂N₄O₄S 462.52 2-methyl propanamide, tetrahydroquinoline C 62.32; H 4.79; N 12.87; S 6.93 Not explicitly reported
(S)-2-(6-methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (7) C₂₉H₂₇N₅O₄S 549.62 Methoxynaphthyl, 4-methylpyrimidine Partial CH₃ (19.8) SAR studies (activity unspecified)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide C₂₃H₂₂N₄O₅S₂ 498.57 Isoxazole, pentanamide, dioxoisoindoline C 55.42; H 4.56; N 11.36; S 12.99 Not reported
3-bromo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}propanamide C₁₃H₁₄BrN₃O₃S 376.24 Bromo-propanamide, pyrimidine Not provided Cytotoxic vs. 4T1 breast cancer cells
methyl 2-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]benzoate (M075-0036) C₁₈H₁₈N₂O₅S 374.41 Methyl benzoate, tetrahydroquinoline Not provided Screening compound (activity unknown)

Key Structural and Functional Differences

Backbone Variability: The target compound and M075-0036 both incorporate a tetrahydroquinoline scaffold but differ in their backbone structures (propanamide vs. methyl benzoate). This difference likely influences solubility and target binding. The pentanamide analogue in exhibits a longer carbon chain, which may enhance lipophilicity compared to the target compound.

Bioactivity Insights: The 3-bromo-propanamide derivative demonstrated cytotoxicity against 4T1 breast cancer cells, suggesting that halogenation at the propanamide position may enhance anticancer activity. The target compound lacks a halogen, which could explain the absence of reported cytotoxicity. JNJ0966 (cited in ), though structurally distinct, highlights the role of sulfamoyl-phenyl groups in modulating enzyme inhibition (e.g., MMP9). The target compound’s tetrahydroquinoline moiety may confer selectivity for other targets.

Research Findings and Limitations

  • SAR Studies: Evidence from indicates that substituents on the sulfamoyl-phenyl group (e.g., pyrimidine vs.
  • Synthetic Accessibility : Compounds like M075-0036 and those in were synthesized in milligram quantities, suggesting scalability challenges for in vivo studies.
  • Data Gaps : The target compound’s pharmacological profile remains underexplored, contrasting with the cytotoxicity reported for brominated analogues in .

Biological Activity

2-methyl-N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N4O5S, with a molecular weight of approximately 402.5 g/mol. The compound features a complex structure that integrates elements from both the tetrahydroquinoline and sulfonamide classes.

PropertyValue
Molecular FormulaC19H22N4O5S
Molecular Weight402.5 g/mol
PurityTypically ≥95%
SolubilitySoluble in DMSO

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The sulfonamide group contributes to its potential as an antibacterial agent.
  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of Bacterial Growth : The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus.
  • Cytotoxicity : In cell viability assays, concentrations above 50 µM resulted in significant cytotoxic effects on cancer cells.
  • Mechanistic Insights : The compound's interaction with key enzymes involved in bacterial cell wall synthesis was identified as a primary mechanism for its antimicrobial action.

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